Cas no 2229520-93-6 (1-(4-methylthiophen-3-yl)ethane-1,2-diol)

1-(4-Methylthiophen-3-yl)ethane-1,2-diol is a versatile organic compound featuring a thiophene ring substituted with a methyl group at the 4-position and a vicinal diol functional group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl groups enables further derivatization, such as oxidation to carbonyl compounds or protection for selective reactions. The methylthiophene moiety enhances solubility in organic solvents while contributing to electronic modulation in conjugated systems. Its balanced polarity and stability under mild conditions facilitate its use in multi-step synthetic routes. The compound’s well-defined stereochemistry also allows for applications in chiral synthesis when enantiomerically pure forms are employed.
1-(4-methylthiophen-3-yl)ethane-1,2-diol structure
2229520-93-6 structure
Product Name:1-(4-methylthiophen-3-yl)ethane-1,2-diol
CAS No:2229520-93-6
MF:C7H10O2S
MW:158.218101024628
CID:5832491
PubChem ID:165978404
Update Time:2025-06-13

1-(4-methylthiophen-3-yl)ethane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methylthiophen-3-yl)ethane-1,2-diol
    • EN300-1747527
    • 2229520-93-6
    • Inchi: 1S/C7H10O2S/c1-5-3-10-4-6(5)7(9)2-8/h3-4,7-9H,2H2,1H3
    • InChI Key: ILIYPDRYDBHQAU-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C(=C1)C(CO)O

Computed Properties

  • Exact Mass: 158.04015073g/mol
  • Monoisotopic Mass: 158.04015073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 68.7Ų

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Additional information on 1-(4-methylthiophen-3-yl)ethane-1,2-diol

Research Brief on 1-(4-methylthiophen-3-yl)ethane-1,2-diol (CAS: 2229520-93-6): Recent Advances and Applications

1-(4-methylthiophen-3-yl)ethane-1,2-diol (CAS: 2229520-93-6) is a synthetic organic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its utility as a key intermediate or scaffold in the synthesis of bioactive molecules, particularly those targeting metabolic and inflammatory pathways. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic routes, and biological relevance.

One of the most notable advancements in the study of 1-(4-methylthiophen-3-yl)ethane-1,2-diol is its role in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific protein kinases involved in cancer cell proliferation. The researchers utilized a combination of computational docking and in vitro assays to identify the optimal structural modifications for enhancing binding affinity and selectivity. These findings suggest that 1-(4-methylthiophen-3-yl)ethane-1,2-diol could serve as a promising scaffold for the development of next-generation anticancer agents.

In addition to its applications in oncology, recent research has also investigated the compound's potential in modulating immune responses. A preprint article from BioRxiv (2024) reported that 1-(4-methylthiophen-3-yl)ethane-1,2-diol derivatives can selectively inhibit the NLRP3 inflammasome, a key component of the innate immune system implicated in various inflammatory diseases. The study employed a high-throughput screening approach to identify the most effective derivatives, followed by mechanistic studies to elucidate their mode of action. These results open new avenues for the development of anti-inflammatory therapeutics.

From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of 1-(4-methylthiophen-3-yl)ethane-1,2-diol to improve yield and scalability. A 2023 paper in Organic Process Research & Development described a novel catalytic asymmetric synthesis method that achieves high enantiomeric purity, which is critical for pharmaceutical applications. The authors highlighted the use of chiral catalysts and green solvents as key innovations in their approach, addressing both efficiency and sustainability concerns.

Despite these promising developments, challenges remain in the clinical translation of 1-(4-methylthiophen-3-yl)ethane-1,2-diol-based compounds. Issues such as pharmacokinetic properties, toxicity profiles, and formulation stability need to be addressed in future studies. However, the compound's versatility and the growing body of research supporting its biological activities make it a valuable candidate for further investigation. Researchers are encouraged to explore its potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, where its unique chemical structure may offer new solutions.

In conclusion, 1-(4-methylthiophen-3-yl)ethane-1,2-diol (CAS: 2229520-93-6) represents a compelling case study in the intersection of chemical synthesis and biological application. The latest research underscores its potential as a multifunctional scaffold in drug discovery, with significant implications for both academia and industry. Continued exploration of its derivatives and mechanisms of action will likely yield further breakthroughs in the coming years.

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